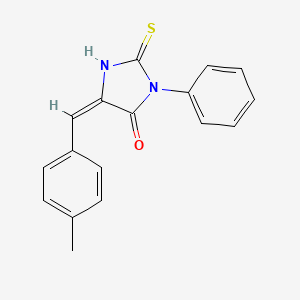

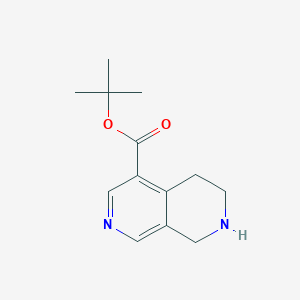

4-(3-Acetylaminophenyl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidine derivatives often involves a sequence of C-H and C-C bond functionalizations . A common method for the production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Another approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including compounds similar to 4-(3-Acetylaminophenyl)piperidine hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds exhibit potent inhibitory effects on acetylcholinesterase, making them potential candidates for treating conditions like Alzheimer's disease. For instance, a study found that certain piperidine hydrochloride derivatives were highly effective in inhibiting AChE, with one compound showing an affinity 18,000 times greater for AChE than for BuChE (Sugimoto et al., 1990).

Pharmacological Properties

Other derivatives of piperidine, similar to 4-(3-Acetylaminophenyl)piperidine hydrochloride, have been studied for their effects on the central nervous system, cardiovascular system, and isolated organs. For example, 4-acetyl-4-(3-chlorphenyl)-1-(3'-dimethylaminopropyl)-piperidine dihydrochloride was evaluated for its analgesic and spasmolytic properties, as well as acute toxicity (Makulska & Jeske, 1975).

Metabolic Activity in Obesity

Some piperidine hydrochloride compounds have been investigated for their metabolic activity in obese rats. Chronic administration of certain piperidine hydrochloride derivatives leads to reduced food intake and weight gain, indicating potential applications in obesity treatment (Massicot et al., 1985).

Anti-HIV-1 Activity

Piperidine-4-carboxamide derivatives, which are structurally related to 4-(3-Acetylaminophenyl)piperidine hydrochloride, have been developed as potent CCR5 antagonists with significant anti-HIV-1 activity. These compounds inhibit HIV-1 envelope-mediated membrane fusion and replication in human peripheral blood mononuclear cells (Imamura et al., 2006).

Synthesis and Chemical Studies

Research has been conducted on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors, including piperidine derivatives. These studies help in understanding the chemical properties and potential therapeutic uses of such compounds (Sugimoto et al., 1992).

Molecular Docking and Biological Screening

New derivatives of piperidine, including those related to 4-(3-Acetylaminophenyl)piperidine hydrochloride, have been synthesized and evaluated for their biological activities, including anti-bacterial, anti-inflammatory, and acetylcholinesterase inhibition. Molecular docking studies aid in identifying the active sites responsible for these activities (Iqbal et al., 2020).

Propiedades

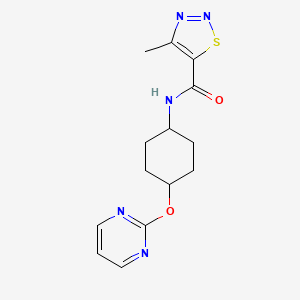

IUPAC Name |

N-(3-piperidin-4-ylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGZUVVSQGLKDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Acetylaminophenyl)piperidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)

![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)

![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3008902.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B3008906.png)